1-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)INDOLE
Overview
Description
1-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .
Preparation Methods
The synthesis of 1-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)INDOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.
Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the indole core.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and suitable solvents like dichloromethane or ethanol.
Scientific Research Applications
1-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)INDOLE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)INDOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)INDOLE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]indol-3-yl]-(4-methylpiperidin-1-yl)methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2S/c1-16-9-11-24(12-10-16)22(26)20-15-25(21-8-3-2-7-19(20)21)14-17-5-4-6-18(23)13-17/h2-8,13,15-16H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGUGSPOKAOCHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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